5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCBEGRSMLEUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 3 Bromophenyl 1,2,4 Oxadiazol 3 Amine
Established Synthetic Pathways for 1,2,4-Oxadiazole (B8745197) Ring Formation
The construction of the 1,2,4-oxadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These strategies can be broadly categorized into those based on the cyclization of amidoxime (B1450833) precursors and those involving cycloaddition reactions.
Amidoxime-Based Cyclization Strategies
A predominant and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the use of amidoximes as key precursors. nih.gov This approach generally consists of two main stages: the O-acylation of an amidoxime followed by an intramolecular cyclization. nih.gov The acylation can be achieved using various activated carboxylic acid derivatives, such as acyl chlorides or anhydrides. nih.gov The resulting O-acylamidoxime intermediate can then be cyclized, often under thermal conditions or with the aid of a base, to yield the desired 1,2,4-oxadiazole. nih.gov One-pot procedures, where the amidoxime is reacted directly with a carboxylic acid in the presence of a coupling agent, have also been developed to streamline this process. organic-chemistry.org
Cycloaddition Reactions in 1,2,4-Oxadiazole Synthesis
Another fundamental approach to the 1,2,4-oxadiazole core is through [3+2] cycloaddition reactions. This typically involves the reaction of a nitrile oxide with a nitrile. organic-chemistry.org The nitrile oxide, often generated in situ from the corresponding aldoxime or hydroximoyl halide, acts as the three-atom component, while the nitrile serves as the two-atom component. While this method is effective, the control of regioselectivity can sometimes be a challenge, and the stability and accessibility of the nitrile oxide precursors are important considerations. organic-chemistry.org
Targeted Synthesis of 5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine
The specific synthesis of this compound can be achieved through strategic application of established 1,2,4-oxadiazole synthetic methods, primarily focusing on the intramolecular cyclization of a suitably substituted precursor.
Precursor Synthesis and Functional Group Transformations
Two primary retrosynthetic disconnections point to viable precursors for the target molecule: N-(3-bromobenzoyl)guanidine and 3-bromobenzamidoxime.
Route A: Oxidative Cyclization of Acylguanidine
A modern and efficient method for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles involves the intramolecular oxidative cyclization of N-acylguanidines. rsc.orgrsc.org This approach utilizes an oxidant, such as (diacetoxyiodo)benzene (B116549) (PIDA), to facilitate the formation of the N-O bond required for the oxadiazole ring. nih.govrsc.org
The synthesis of the key precursor, N-(3-bromobenzoyl)guanidine, can be accomplished by the acylation of guanidine (B92328) with an activated derivative of 3-bromobenzoic acid, such as 3-bromobenzoyl chloride. The reaction sequence is outlined below:
Step 1: Activation of 3-Bromobenzoic Acid: 3-Bromobenzoic acid is converted to its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Step 2: Acylation of Guanidine: The resulting 3-bromobenzoyl chloride is then reacted with guanidine under basic conditions to yield N-(3-bromobenzoyl)guanidine.
Route B: Cyclization of an Amidoxime with a Cyanogen (B1215507) Source
A more classical approach involves the reaction of an amidoxime with a source of the C3-N unit, such as cyanogen bromide (BrCN). This method directly installs the amino group at the 3-position of the oxadiazole ring.
The synthesis of the amidoxime precursor, 3-bromobenzamidoxime (also known as N'-hydroxy-3-bromobenzimidamide), is typically achieved through the reaction of 3-bromobenzonitrile (B1265711) with hydroxylamine (B1172632). nih.gov This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct if hydroxylamine hydrochloride is used. rsc.org
The subsequent cyclization with cyanogen bromide provides a direct route to the target compound. However, the use of the highly toxic and corrosive cyanogen bromide is a significant drawback of this method.
Optimization of Reaction Conditions for Enhanced Yield and Purity
For the oxidative cyclization of N-(3-bromobenzoyl)guanidine, reaction conditions can be optimized to maximize yield and purity. Based on analogous syntheses of 3-amino-5-aryl-1,2,4-oxadiazoles, the following parameters are crucial: rsc.orgrsc.org
| Parameter | Condition | Rationale |
| Oxidant | PhI(OAc)₂ (PIDA) | A mild and effective oxidant for N-O bond formation. |
| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | Room Temperature | The reaction often proceeds efficiently at ambient temperature, minimizing side reactions. |
| Reaction Time | Typically 5 hours | Monitoring by TLC is recommended to determine the point of completion. |
Purification is generally achieved through standard techniques such as column chromatography on silica (B1680970) gel.
Derivatization Strategies for this compound
The title compound possesses two key functional handles for further chemical modification: the 3-amino group and the 3-bromophenyl substituent. This dual reactivity allows for the generation of a diverse library of derivatives.
Reactions at the 3-Amino Group:
The primary amino group on the 1,2,4-oxadiazole ring can undergo a variety of common transformations:
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides. This allows for the introduction of a wide array of substituents.
N-Alkylation: Alkylation can be achieved using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) may require careful selection of reaction conditions.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates will lead to the formation of urea or thiourea derivatives, respectively. nih.gov
Diazotization: The amino group can be diazotized and subsequently replaced with other functional groups, although the stability of the diazonium salt of a heterocyclic amine can be variable.
Reactions at the 3-Bromophenyl Group:
The bromine atom on the phenyl ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction allows for the coupling of the bromophenyl group with a variety of aryl or vinyl boronic acids or esters, providing access to biaryl and styrenyl derivatives. nih.gov Optimization of the palladium catalyst, ligand, base, and solvent system is typically required for high yields. mdpi.com
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as the Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings can also be employed to introduce a wide range of functional groups at the 3-position of the phenyl ring.
The combination of these derivatization strategies at both the amino and the bromophenyl sites allows for the systematic exploration of the chemical space around the this compound core structure.
Modification at the Exocyclic Amine Moiety
The primary amine group at the 3-position of the 1,2,4-oxadiazole ring is a key site for derivatization, enabling the introduction of a wide array of functional groups through various reactions such as acylation, alkylation, and sulfonylation. These modifications are instrumental in tuning the molecule's physicochemical properties and biological activity.
Acylation, Alkylation, and Sulfonylation:
The nucleophilic character of the exocyclic amine readily allows for reactions with electrophilic reagents. For instance, acylation with various acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) yields the corresponding amides. Similarly, alkylation can be achieved using alkyl halides, and sulfonylation with sulfonyl chlorides provides sulfonamide derivatives. While specific examples for this compound are not extensively documented in publicly available literature, studies on analogous 2-amino-1,3,4-oxadiazole systems demonstrate these transformations. For example, the acylation of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine with various acid chlorides has been reported to proceed in good yields.
| Reagent Type | General Product Structure |
| Acyl Halide (R-COCl) | N-(5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl)acetamide |
| Alkyl Halide (R-X) | N-alkyl-5-(3-bromophenyl)-1,2,4-oxadiazol-3-amine |
| Sulfonyl Chloride (R-SO₂Cl) | N-(5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl)benzenesulfonamide |
This table presents plausible products based on the reactivity of the exocyclic amine.
Bromine Atom Functionalization via Cross-Coupling Reactions
The bromine atom on the phenyl ring is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are pivotal in creating novel carbon-carbon and carbon-heteroatom bonds, leading to a diverse library of derivatives.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling of this compound with various arylboronic acids would yield 5-(biphenyl-3-yl)-1,2,4-oxadiazol-3-amine derivatives. Studies on similar heterocyclic systems, such as 3,5-dichloro-1,2,4-thiadiazole, have demonstrated successful Suzuki-Miyaura coupling to introduce aryl substituents. nih.gov
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org Applying this to the target compound would result in the synthesis of 5-(3-(alkynyl)phenyl)-1,2,4-oxadiazol-3-amines, which are valuable intermediates for further transformations.
Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon double bond. organic-chemistry.org This would allow for the introduction of vinyl groups onto the phenyl ring of the this compound core.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.org This would enable the synthesis of a wide range of N-aryl or N-alkyl derivatives at the 3-position of the phenyl ring.
| Cross-Coupling Reaction | Coupling Partner | Resulting Linkage | Catalyst/Conditions |
| Suzuki-Miyaura | Arylboronic acid | C-C (Aryl-Aryl) | Pd catalyst, Base |
| Sonogashira | Terminal alkyne | C≡C (Aryl-Alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |
| Heck | Alkene | C=C (Aryl-Vinyl) | Pd catalyst, Base |
| Buchwald-Hartwig | Amine | C-N (Aryl-Amino) | Pd catalyst, Base |
This table summarizes the expected outcomes of various cross-coupling reactions on the bromine atom.
Structural Diversification through Ring Substitutions
While the exocyclic amine and the bromine atom are the most readily accessible sites for modification, the aromatic rings of this compound also offer opportunities for structural diversification, primarily through electrophilic aromatic substitution.
Furthermore, transformations involving the 1,2,4-oxadiazole ring itself, such as ring-opening and rearrangement reactions, could provide pathways to other heterocyclic systems, although such reactions are less common and typically require more forcing conditions.
Advanced Spectroscopic and Analytical Characterization of 5 3 Bromophenyl 1,2,4 Oxadiazol 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, the complete connectivity and chemical environment of each atom in 5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine can be established. While specific spectral data for the 3-bromo isomer is not widely published, data from closely related analogues such as 5-(2-bromophenyl)-1,2,4-oxadiazol-3-amine and 5-(3-chlorophenyl)-1,2,4-oxadiazol-3-amine (B2937178) provide a reliable basis for predicting its spectral characteristics. rsc.org
The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, the spectrum is expected to show distinct regions for the aromatic protons and the amine protons.
Aromatic Region (δ 7.5–8.2 ppm): The 3-bromophenyl group will exhibit a complex multiplet pattern for its four protons. The proton at the C2 position (ortho to the oxadiazole) is expected to be a triplet or singlet-like signal around δ 8.1-8.2 ppm. The proton at C6 (ortho to the bromine) would likely appear as a doublet of doublets around δ 7.9-8.0 ppm. The remaining two protons at C4 and C5 would resonate further upfield, typically between δ 7.5 and 7.8 ppm.
Amine Protons (δ ~6.5 ppm): The amino group (-NH₂) protons typically appear as a broad singlet. In a DMSO-d₆ solvent, this signal is observed around δ 6.51 ppm for related compounds. rsc.org This chemical shift can vary with concentration and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |
| NH₂ | ~6.5 | Broad Singlet |
| Ar-H | 7.5 - 8.2 | Multiplet |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show eight distinct signals corresponding to the two carbons of the oxadiazole ring and the six carbons of the bromophenyl ring.
Oxadiazole Carbons (δ 169–172 ppm): The two quaternary carbons of the 1,2,4-oxadiazole (B8745197) ring are highly deshielded and appear far downfield. C3, attached to the amine group, is expected around δ 169.0 ppm, while C5, attached to the phenyl ring, is predicted to be further downfield around δ 171-172 ppm. rsc.org
Aromatic Carbons (δ 122–135 ppm): The six carbons of the phenyl ring will have distinct chemical shifts. The carbon atom directly bonded to the bromine (C3') is expected to resonate around δ 122 ppm. The carbon attached to the oxadiazole ring (C1') will be found around δ 126 ppm. The remaining four aromatic CH carbons will appear in the typical range of δ 126–135 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C3 (Oxadiazole) | ~169.0 |
| C5 (Oxadiazole) | ~171.5 |
| C-Br (Aromatic) | ~122.0 |
| C-C (Aromatic Quaternary) | ~126.0 |
| C-H (Aromatic) | 126.0 - 135.0 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would reveal the connectivity between the adjacent protons on the bromophenyl ring, helping to delineate the specific spin system and assign the individual aromatic proton signals.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms. sdsu.edu This would allow for the direct assignment of each carbon atom in the bromophenyl ring that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. oxinst.com This is a powerful tool for connecting different fragments of the molecule. Key expected correlations would include those from the aromatic protons (especially H2' and H6') to the C5 carbon of the oxadiazole ring, confirming the attachment point of the phenyl group. Correlations from the amine protons to the C3 carbon of the oxadiazole would likewise confirm the position of the amino group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. documentsdelivered.com The IR spectrum of this compound would display characteristic bands confirming its key structural features.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N (Oxadiazole) | Stretching | 1640 - 1660 |
| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |
| C-O/N-O (Oxadiazole) | Ring Stretching | 1000 - 1300 |
| C-Br | Stretching | 500 - 600 |
The presence of sharp to medium bands in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching of the primary amine group. mdpi.com Absorptions corresponding to the C=N and C=C stretching vibrations of the oxadiazole and phenyl rings would be observed in the 1450-1660 cm⁻¹ range. The fingerprint region below 1400 cm⁻¹ would contain complex vibrations, including the characteristic stretches of the oxadiazole ring's C-O and N-O bonds, as well as the C-Br stretch. acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
For this compound (C₈H₆BrN₃O), high-resolution mass spectrometry (HRMS) would confirm its elemental formula. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 239.9694 Da. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br isotopes). rsc.org
Electron impact (EI) ionization would likely induce fragmentation of the molecule. A common fragmentation pathway for 1,2,4-oxadiazoles involves the cleavage of the heterocyclic ring. researchgate.net Plausible fragmentation could include the loss of the amino group or cleavage to form benzonitrile (B105546) and related fragments, providing further structural confirmation.
X-ray Crystallography for Solid-State Structural Determination (If applicable to related compounds)
X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself may not be available, analysis of related structures, such as 5-phenyl-1,3,4-oxadiazol-2-amine, offers valuable insights. nih.govresearchgate.net
From these related structures, it can be inferred that:
The 1,2,4-oxadiazole ring is essentially planar.
The phenyl ring is also planar but is likely twisted relative to the oxadiazole ring, with a dihedral angle that could range from approximately 10° to 30°. nih.gov
A crucial feature in the solid state would be the formation of intermolecular hydrogen bonds. The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring can act as acceptors. This typically leads to the formation of dimeric structures or extended chains, which stabilize the crystal lattice. researchgate.netnih.gov
This comprehensive analytical approach, integrating various spectroscopic and crystallographic techniques, allows for the complete and unambiguous structural elucidation of this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed empirical formula. A close correlation between the found and calculated values serves as a crucial piece of evidence to confirm the compound's elemental makeup and purity.
In the characterization of this compound and its analogs, elemental analysis plays a vital role in verifying their successful synthesis and purity. For instance, in the synthesis of a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which are structurally related to the oxadiazole series, this method was used to confirm the final structures. The observed elemental compositions for these compounds were found to be in strong agreement with the calculated values, with deviations typically within ±0.4%, which is the accepted margin for pure compounds. acs.org
The data presented in the following table showcases the results of elemental analysis for several derivatives. The close alignment between the calculated and experimentally found percentages for Carbon, Hydrogen, and Nitrogen validates the assigned chemical structures.
Table 1. Elemental Analysis Data for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Derivatives.
| Compound | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |
|---|---|---|---|---|---|
| 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | C₁₄H₁₀BrFN₄ | Calculated | 50.47 | 3.03 | 16.82 |
| Found | 50.30 | 3.01 | 16.75 | ||
| 5-(3-Bromophenyl)-N-(o-tolyl)-4H-1,2,4-triazol-3-amine | C₁₅H₁₃BrN₄ | Calculated | 54.73 | 3.98 | 17.02 |
| Found | 54.69 | 3.96 | 16.97 | ||
| 5-(3-Bromophenyl)-N-(2-methoxylphenyl)-4H-1,2,4-triazol-3-amine | C₁₅H₁₃BrN₄O | Calculated | 52.19 | 3.80 | 16.23 |
| Found | 52.10 | 3.76 | 16.19 |
Computational and Theoretical Investigations of 5 3 Bromophenyl 1,2,4 Oxadiazol 3 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and predict various chemical characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It provides a balance between accuracy and computational cost, making it suitable for studying systems like 5-(3-bromophenyl)-1,2,4-oxadiazol-3-amine. DFT calculations can determine the distribution of electrons within the molecule and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kfupm.edu.sabohrium.com
The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's reactivity and stability; a smaller gap often suggests higher reactivity. kfupm.edu.sa For oxadiazole derivatives, DFT studies help in understanding their chemical reactivity and stability. mdpi.com The analysis of molecular electrostatic potential (MEP) maps, also derived from DFT, reveals the charge distribution and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These sites are crucial for predicting how the molecule will interact with other molecules, including biological targets. nih.gov
Table 1: Representative DFT-Calculated Properties for Heterocyclic Compounds This table presents typical data obtained from DFT studies on related oxadiazole derivatives to illustrate the type of information generated.
| Parameter | Typical Value Range for Oxadiazole Derivatives | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 1.5 to 7.5 Debye | Measures overall polarity of the molecule tandfonline.com |
The three-dimensional structure of a molecule is critical to its function. This compound has rotational freedom around the single bond connecting the phenyl and oxadiazole rings. Conformational analysis involves systematically exploring these rotations to find the most stable three-dimensional arrangement (conformation) of the molecule.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to a large biological macromolecule, typically a protein or enzyme. semanticscholar.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. tandfonline.com
Docking algorithms place the ligand into the active site of a target protein in various orientations and conformations, calculating a "docking score" for each pose. mdpi.com This score estimates the binding affinity, with more negative scores generally indicating a more favorable interaction. Studies on various 1,2,4-oxadiazole (B8745197) derivatives have shown their potential to bind to a range of biological targets, including enzymes implicated in cancer and infectious diseases. nih.govresearchgate.netnih.gov For instance, derivatives have been docked into the binding sites of tubulin and various kinases, which are important anticancer targets. tandfonline.comnih.gov The predicted binding mode reveals the precise orientation of the ligand within the active site, showing which parts of the molecule are interacting with specific amino acid residues.
The stability of a ligand-protein complex is determined by various non-covalent interactions. For this compound, two types of interactions are particularly significant:
Hydrogen Bonding: The amine (-NH2) group on the oxadiazole ring can act as a hydrogen bond donor, while the nitrogen and oxygen atoms within the ring system can act as hydrogen bond acceptors. nih.gov These interactions are directional and play a key role in molecular recognition and binding specificity.
Halogen Bonding: The bromine atom on the phenyl ring is a key feature. Halogen atoms can participate in a highly directional interaction known as halogen bonding, where the halogen acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on the protein, such as a backbone carbonyl oxygen. acs.orgnih.gov This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as a σ-hole. jst.go.jp The strength of this interaction for bromine is significant, estimated to be between 9.0 and 12.1 kJ/mol for Br···O contacts. acs.org Docking studies of other bromophenyl-containing compounds have confirmed the importance of halogen bonds in securing the ligand within the protein's active site. acs.org
Table 2: Example of Interaction Analysis from Molecular Docking of a Hypothetical Oxadiazole Derivative This table illustrates the typical output from a docking analysis, detailing the interactions between a ligand and protein residues.
| Interacting Ligand Group | Interacting Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Amine (-NH2) | Aspartate (ASP) 181 | Hydrogen Bond | 2.9 |
| Oxadiazole Nitrogen | Serine (SER) 214 | Hydrogen Bond | 3.1 |
| 3-Bromophenyl Bromine | Glycine (GLY) 150 (Carbonyl O) | Halogen Bond | 3.2 |
| Phenyl Ring | Phenylalanine (PHE) 268 | Pi-Pi Stacking | 4.5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to derived series)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.com A QSAR model is a mathematical equation that relates numerical descriptors of the molecule (e.g., electronic, steric, and hydrophobic properties) to a specific activity, such as inhibitory concentration (IC50). ijpsdronline.com
For a series of compounds derived from the this compound scaffold, a QSAR study would involve synthesizing or computationally designing a library of related molecules with varied substituents. The biological activity of these compounds would then be measured experimentally. By analyzing how the activity changes with structural modifications, a predictive QSAR model can be built. ijpsdronline.com
These models are valuable for:
Predicting the activity of new, unsynthesized compounds.
Understanding which molecular properties are most important for the desired biological effect.
Guiding the design of more potent and selective analogs.
Studies on various 1,2,4-oxadiazole derivatives have successfully used 3D-QSAR models to understand the structural requirements for anticancer activity, highlighting the importance of steric and electrostatic fields around the molecular scaffold. ijpsdronline.comiaea.org
Development of Predictive Models for Biological Activity
In the realm of medicinal chemistry, the development of predictive models for biological activity is a cornerstone of modern drug design. For the class of 1,2,4-oxadiazole derivatives, which includes this compound, Quantitative Structure-Activity Relationship (QSAR) models have been instrumental. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity.
One notable QSAR study on a series of 1,2,4-oxadiazoles aimed at discovering novel caspase-3 activators for cancer treatment has yielded a statistically significant model. mdpi.com The robustness of this model is demonstrated by its high predictive ability for both internal and external datasets. mdpi.com The squared correlation coefficient (r²) of 0.743 indicates that the model can explain 74.29% of the variance in the observed biological activity. mdpi.com
Key statistical parameters from this 2D QSAR model are summarized in the table below, underscoring its reliability for predicting the activity of new compounds within this class. mdpi.com
| Parameter | Value | Description |
| r² (squared correlation coefficient) | 0.743 | Represents the proportion of variance in the biological activity that is predictable from the molecular descriptors. |
| q² (cross-validated r²) | 0.610 | An indicator of the internal predictive ability of the model, determined through cross-validation. |
| pred_r² (predictive r² for external set) | 0.553 | Measures the model's ability to predict the activity of an independent set of compounds not used in model generation. |
| SE (Standard Error) | 0.130 | Indicates the absolute error in the predicted activity values. |
| F-value | 11.561 | Represents the statistical significance of the model. |
These parameters collectively signify a reliable and predictive QSAR model that can be instrumental in the virtual screening and rational design of novel 1,2,4-oxadiazole derivatives with enhanced biological activity. mdpi.com
Identification of Key Molecular Descriptors Influencing Activity
The predictive power of QSAR models stems from the identification of key molecular descriptors that significantly influence the biological activity of the compounds. In the case of 1,2,4-oxadiazole derivatives, several descriptors have been identified as crucial for their activity.
A study on 1,2,4-oxadiazoles revealed that the ionization potential (IP) , dipole moment (DM) , and polar surface area (PSA) have a positive correlation with biological activity. mdpi.com This suggests that increasing the values of these descriptors, for instance by adding highly electronegative substitutions, could lead to an enhancement in the anticancer activity of these compounds. mdpi.com
Conversely, the same study highlighted a negative contribution from the bromine count . mdpi.com This finding is particularly relevant for this compound, as it suggests that a lower number of bromine atoms on the molecule may be more favorable for its biological activity. mdpi.com This insight is critical for guiding the structural modification and optimization of this and related compounds.
The key molecular descriptors and their influence on the biological activity of 1,2,4-oxadiazole derivatives are summarized below.
| Molecular Descriptor | Influence on Biological Activity |
| Ionization Potential (IP) | Positive Correlation |
| Dipole Moment (DM) | Positive Correlation |
| Polar Surface Area (PSA) | Positive Correlation |
| Bromine Count | Negative Correlation |
These findings from computational and theoretical investigations provide a solid framework for understanding the structure-activity landscape of this compound and its analogs, paving the way for the design of more potent and selective therapeutic agents.
Biological Activity Profiling and Mechanistic Elucidation of 5 3 Bromophenyl 1,2,4 Oxadiazol 3 Amine Derivatives
Exploration of Antimicrobial and Antifungal Mechanisms 5.2.1. Inhibition of Microbial Growth and Virulence Factors 5.2.2. Molecular Targets in Bacterial and Fungal Pathogens
There is currently no information available in the public domain to populate these sections with the required scientifically accurate and specific data for 5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine.
Enzyme Inhibition Studies and Mechanistic Insights
The 1,2,4-oxadiazole (B8745197) ring serves as a versatile bioisostere for amide and ester groups, contributing to improved pharmacokinetic properties and potent enzyme inhibition. mdpi.comresearchgate.net Studies on derivatives have revealed significant activity against enzymes such as Monoamine Oxidase (MAO) and modulatory effects on Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Monoamine Oxidase (MAO) Inhibition
The 1,2,4-oxadiazole nucleus is a key component in the design of novel inhibitors for monoamine oxidases, particularly the MAO-B isoform, which is a significant target in the management of neurodegenerative diseases like Parkinson's disease. mdpi.com Various derivatives have demonstrated potent and selective inhibition of MAO-B. For instance, a 1,2,4-oxadiazole derivative bearing a 1H-indazole moiety was identified as a highly potent and selective human MAO-B inhibitor with an IC50 value of 52 nM. unina.it Another study reported that 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole is a notable inhibitor of MAO-B with an IC50 value of 0.036 µM, while showing weak inhibition for the MAO-A isoform. mdpi.com
Research into 1,2,4-oxadiazin-5(6H)-ones, a related structural class, also showed potent MAO-B inhibition, with some derivatives exhibiting IC50 values as low as 0.371 µM. mdpi.comresearchgate.net The mechanism of action for these compounds is often attributed to their ability to reversibly bind to the active site of the enzyme, thereby enhancing central dopamine (B1211576) levels and reducing the oxidative stress caused by MAO-mediated reactions. mdpi.com
Table 1: MAO-B Inhibition by Analogous 1,2,4-Oxadiazole Derivatives
| Compound/Derivative Class | Target | IC50 Value | Reference |
|---|---|---|---|
| 1H-Indazole-bearing 1,2,4-oxadiazole | MAO-B | 52 nM | unina.it |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 µM | mdpi.com |
| 1,2,4-Oxadiazin-5(6H)-one derivative (7c) | MAO-B | 0.371 µM | mdpi.com |
Peroxisome Proliferator-Activated Receptor alpha (PPARα) Modulation
The 1,2,4-oxadiazole scaffold is also integral to the development of agonists for PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. nih.gov Modulation of PPARα is a therapeutic strategy for conditions like dyslipidemia and has potential applications in anticancer therapies. nih.govnih.gov
A study focused on a series of 1,2,4-oxadiazole compounds designed from a natural product scaffold, 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole, identified potent PPARα agonists. nih.gov The most active compound in this series demonstrated an EC50 value in the range of 0.23–0.83 μM for PPARα activation, which was comparable to the natural compound's activity. nih.govnih.gov This research highlights that modifications to the substituents on the 1,2,4-oxadiazole ring can yield potent agonists with potential therapeutic benefits. nih.gov
Table 2: PPARα Agonist Activity of Analogous 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Target | EC50 Value | Reference |
|---|---|---|---|
| Compound 16 (analogue of 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole) | PPARα | 0.23–0.83 µM | nih.govnih.gov |
Modulation of Receptor-Mediated Pathways
Beyond enzyme inhibition, derivatives containing the 1,2,4-oxadiazole core have been shown to modulate the activity of other key cellular receptors, including nuclear receptors like the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). mdpi.com These receptors are involved in the regulation of bile acid, lipid, and glucose metabolism, as well as inflammatory responses.
In one study, a series of 1,2,4-oxadiazole derivatives were synthesized and evaluated as modulators of FXR and PXR. mdpi.com A compound featuring a 3-(2-naphthyl)-1,2,4-oxadiazole core linked to a piperidine (B6355638) ring was identified as a potent and selective FXR antagonist with an IC50 of 0.58 μM. mdpi.com Further exploration of this series led to the discovery of the first examples of nonsteroidal dual modulators for these receptors. Specifically, compounds 5 and 11 from the study were characterized as dual FXR antagonists and PXR agonists. mdpi.com Such dual-activity compounds are of significant interest for their potential to treat complex inflammatory disorders by simultaneously modulating multiple pathways. mdpi.com
Table 3: Receptor Modulation by Analogous 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Target(s) | Activity | IC50/EC50 Value | Reference |
|---|---|---|---|---|
| 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole (Compound 1) | FXR | Antagonist | IC50 = 0.58 µM | mdpi.com |
| Derivative Compound 5 | FXR / PXR | Dual Antagonist / Agonist | Not specified | mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole |
| 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
Structure Activity Relationship Sar Studies for 5 3 Bromophenyl 1,2,4 Oxadiazol 3 Amine Analogues
Impact of Substituent Variation on the Bromophenyl Moiety on Biological Activity
The nature and position of substituents on the phenyl ring can significantly influence the biological activity of 5-aryl-1,2,4-oxadiazole derivatives. While direct SAR studies on the 3-bromophenyl variant are limited, general trends can be extrapolated from related series of compounds.
For instance, in studies of various 5-phenyl-1,3,4-oxadiazole analogues, the introduction of different substituents on the phenyl ring has been shown to modulate their therapeutic effects, such as anticancer and antimicrobial activities. Halogen atoms, like the bromine in the parent compound, are often explored for their ability to form halogen bonds with biological targets, potentially enhancing binding affinity. The position of the substituent is also crucial; for example, moving the bromo group from the meta (3-position) to the ortho or para positions could alter the molecule's conformation and its interaction with receptor binding sites.
Furthermore, replacing the bromo substituent with other electron-withdrawing or electron-donating groups can impact the electronic properties of the entire molecule, which in turn affects its pharmacokinetic and pharmacodynamic profiles. For example, the introduction of methoxy (B1213986) (electron-donating) or nitro (electron-withdrawing) groups has been shown to lead to varied outcomes in the biological evaluation of similar heterocyclic compounds.
A study on 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids as inhibitors of Rho/MRTF/SRF-mediated gene transcription demonstrated that modifications to the 5-aryl group led to significant changes in potency. This highlights the sensitivity of the biological target to the substitution pattern on the phenyl ring. While a direct correlation cannot be drawn without specific experimental data for 5-(3-bromophenyl)-1,2,4-oxadiazol-3-amine analogues, it underscores the importance of a thorough investigation of this moiety.
Effects of Modifications at the Exocyclic Amine Group
A study on structurally related 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues has provided valuable insights into the effects of modifying the exocyclic amine with various aryl groups on their anticancer activity. mdpi.comresearchgate.netnih.gov The findings from this study can serve as a strong predictive model for the SAR of analogous 1,2,4-oxadiazole (B8745197) compounds.
The anticancer activity of these triazole analogues was evaluated against a panel of cancer cell lines. The results, summarized in the table below, indicate that the nature and position of substituents on the N-aryl ring play a significant role in determining the potency. For example, compound 4e with a 4-bromophenyl group and compound 4i with a 2,6-dimethylphenyl group showed notable percent growth inhibition (PGI) against specific cancer cell lines. mdpi.comresearchgate.netnih.gov
| Compound | N-Aryl Substituent | Most Sensitive Cell Line | Percent Growth Inhibition (PGI) at 10µM |
|---|---|---|---|
| 4a | 4-Fluorophenyl | - | - |
| 4b | 4-Chlorophenyl | - | - |
| 4e | 4-Bromophenyl | SNB-75 (CNS Cancer) | 41.25% |
| 4f | 2-Methylphenyl (o-tolyl) | - | - |
| 4g | 2-Methoxyphenyl | - | - |
| 4i | 2,6-Dimethylphenyl | SNB-75 (CNS Cancer) | 38.94% |
These findings suggest that both electronic and steric factors of the substituent on the N-aryl ring are important for activity. The presence of a halogen at the para position (as in 4e ) or methyl groups at the ortho positions (as in 4i ) appears to be favorable for anticancer activity against certain cell lines. mdpi.comresearchgate.netnih.gov This indicates that a hydrophobic pocket may be present in the binding site of the biological target.
Influence of Ring System Alterations on Bioactivity Profile
Alterations to the central 1,2,4-oxadiazole ring can have a profound impact on the bioactivity profile of the compound. This can involve the replacement of the oxadiazole ring with other heterocyclic systems, a strategy known as bioisosteric replacement. Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to similar biological activities.
The 1,2,4-oxadiazole ring is often considered a bioisostere of amide and ester functionalities, offering improved metabolic stability. researchgate.net Replacing the 1,2,4-oxadiazole core with its regioisomer, 1,3,4-oxadiazole (B1194373), has been explored as a strategy to modulate physicochemical properties. nih.govrsc.org For instance, the 1,3,4-oxadiazole ring is generally more polar, which can lead to increased aqueous solubility and potentially altered pharmacokinetic profiles. nih.govrsc.org However, such a replacement can also lead to a decrease in binding affinity for the target, as was observed in a study on cannabinoid receptor 2 (CB2) ligands where the 1,3,4-oxadiazole analogues showed reduced affinity compared to their 1,2,4-oxadiazole counterparts. nih.govrsc.org
Other heterocyclic rings that can be considered as bioisosteric replacements for the 1,2,4-oxadiazole ring include:
1,2,4-Thiadiazole: The replacement of the oxygen atom with a sulfur atom can affect the ring's electronics, geometry, and metabolic stability.
1,2,4-Triazole: As seen in the anticancer analogues discussed previously, the triazole ring can support a similar substitution pattern and exhibit potent biological activity. mdpi.comresearchgate.netnih.gov
Pyrazole: This five-membered ring with two adjacent nitrogen atoms has also been incorporated into biologically active molecules as a scaffold.
The choice of the heterocyclic core is critical and can influence not only the potency but also the selectivity and safety profile of the drug candidate.
| Original Ring System | Bioisosteric Replacement | Potential Impact on Properties |
|---|---|---|
| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Increased polarity, potentially altered affinity. nih.govrsc.org |
| 1,2,4-Oxadiazole | 1,2,4-Thiadiazole | Altered electronics and metabolic stability. |
| 1,2,4-Oxadiazole | 1,2,4-Triazole | Can maintain similar biological activity. mdpi.comresearchgate.netnih.gov |
Elucidation of Pharmacophoric Features for Targeted Biological Activities
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Elucidating the pharmacophoric features of this compound analogues is essential for rational drug design.
Based on the available SAR data for related compounds, a hypothetical pharmacophore model can be proposed. Key features would likely include:
A hydrogen bond donor: The exocyclic amine group is a crucial hydrogen bond donor.
A hydrogen bond acceptor: The nitrogen atoms within the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors.
An aromatic/hydrophobic region: The 3-bromophenyl ring provides a significant hydrophobic region and the potential for halogen bonding interactions.
An additional hydrophobic/aromatic feature: When the exocyclic amine is substituted with an aryl group, this provides another hydrophobic region that can interact with the target protein.
Pharmacophore modeling studies on related heterocyclic structures, such as 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors, have identified key features like two aromatic rings and a hydrogen bond acceptor as being important for activity. nih.gov While the specific biological target for this compound analogues may differ, the general principles of pharmacophore modeling would apply.
Computational techniques such as quantitative structure-activity relationship (QSAR) and molecular docking can be employed to refine the pharmacophore model. These methods can help to visualize how the analogues bind to their target and to predict the activity of novel, untested compounds, thereby guiding the synthesis of more potent and selective molecules.
Future Perspectives and Research Directions for 5 3 Bromophenyl 1,2,4 Oxadiazol 3 Amine Research
Design and Synthesis of Novel, Potentially More Potent Derivatives
The future design of derivatives of 5-(3-bromophenyl)-1,2,4-oxadiazol-3-amine will likely focus on systematic structure-activity relationship (SAR) studies to enhance potency and selectivity. Modifications can be strategically introduced at several positions on the parent molecule. For instance, the bromine atom on the phenyl ring can be replaced with other halogens or with various electron-donating or electron-withdrawing groups to modulate the electronic properties and binding interactions of the molecule. nih.gov Similarly, the amine group at the 3-position of the oxadiazole ring offers a prime site for derivatization, such as conversion to amides, sulfonamides, or Schiff bases, to explore new interactions with biological targets. nih.gov
The synthesis of these novel derivatives will aim to create a library of compounds for screening. For example, replacing the bromophenyl moiety with other heterocyclic rings or exploring different substitution patterns on the phenyl ring could lead to compounds with improved pharmacological profiles. researchgate.net These efforts will be crucial in identifying derivatives with superior efficacy and a better understanding of the structural requirements for their biological activity.
Table 1: Potential Modifications for Novel Derivatives
| Modification Site | Proposed Substituents | Rationale |
|---|---|---|
| 3-Bromophenyl Ring | -F, -Cl, -I, -CH₃, -OCH₃, -CF₃, -CN | Modulate lipophilicity, electronic properties, and potential for halogen bonding. |
| Amine Group (-NH₂) | Acyl groups, Sulfonyl groups, Alkyl groups | Explore new hydrogen bonding patterns and steric interactions within target binding sites. |
| Core Scaffold | Replacement of phenyl ring with pyridine, thiophene, or furan (B31954) | Investigate the impact of different aromatic systems on biological activity. |
Advanced Mechanistic Investigations using Systems Biology Approaches
To fully comprehend the therapeutic potential of this compound and its derivatives, future research must delve deeper into their mechanisms of action. Systems biology approaches, which integrate genomics, proteomics, and metabolomics data, can provide a holistic view of the cellular responses to these compounds. By analyzing changes in gene expression, protein levels, and metabolic pathways, researchers can identify the primary molecular targets and the broader cellular networks that are affected.
This comprehensive understanding will be instrumental in validating targets, identifying potential biomarkers for efficacy, and anticipating off-target effects. Such mechanistic clarity is essential for the rational development of these compounds into more effective therapeutic agents.
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for 1,2,4-oxadiazole (B8745197) derivatives. nih.gov These computational tools can accelerate the design-make-test-analyze cycle significantly. nih.gov Predictive models, such as quantitative structure-activity relationship (QSAR) models, can be developed using existing data to forecast the biological activity of novel, unsynthesized derivatives.
Furthermore, AI algorithms can perform large-scale virtual screening of compound libraries to identify promising candidates for synthesis and testing. Machine learning models are also increasingly used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery pipeline. mdpi.comresearchgate.netnih.gov This data-driven approach minimizes resource-intensive and time-consuming experimental work, enabling a more efficient exploration of the chemical space around the this compound scaffold. nih.gov
Exploration of Alternative Biological Applications and Therapeutic Areas (excluding clinical human trials)
The 1,2,4-oxadiazole nucleus is a versatile scaffold associated with a broad spectrum of biological activities. nih.govnih.gov While initial research may focus on a specific therapeutic area, future studies should explore the potential of this compound and its derivatives in other contexts. Based on the known activities of related compounds, several areas warrant investigation.
For instance, many 1,2,4-oxadiazole derivatives have demonstrated significant anticancer activity by inducing apoptosis or inhibiting key enzymes in cancer signaling pathways. nih.govresearchgate.netfrontiersin.org Others have shown promise as anti-inflammatory, analgesic, antimicrobial, and even nematicidal agents. nih.govmdpi.commdpi.com A systematic screening of new derivatives against a diverse panel of biological targets could uncover novel applications and expand the therapeutic utility of this compound class.
Table 2: Potential Therapeutic Areas for 1,2,4-Oxadiazole Derivatives
| Therapeutic Area | Reported Activity of 1,2,4-Oxadiazoles |
|---|---|
| Oncology | Antiproliferative effects, apoptosis induction, kinase inhibition. researchgate.netnih.govresearchgate.net |
| Infectious Diseases | Antibacterial, antifungal, antiparasitic properties. chim.itscielo.br |
| Inflammation | Anti-inflammatory and analgesic effects. nih.govresearchgate.net |
| Neurological Disorders | Neuroprotective applications, potential for treating Alzheimer's disease. researchgate.netresearchgate.net |
| Agriculture | Nematicidal and pesticidal activity. researchgate.netmdpi.com |
Development of Sustainable Synthetic Methodologies
A crucial aspect of future research will be the development of green and sustainable methods for the synthesis of this compound and its analogs. Traditional synthetic routes can involve harsh reagents, hazardous solvents, and multiple steps that generate significant waste. tandfonline.com
Future methodologies will focus on principles of green chemistry, such as using safer solvents, developing energy-efficient reactions, and improving atom economy. nih.gov Techniques like microwave-assisted synthesis and ultrasound irradiation have already shown promise in accelerating reaction times and increasing yields for the synthesis of oxadiazole derivatives. nih.gov The development of one-pot reactions and the use of reusable catalysts are other avenues that can make the production of these valuable compounds more environmentally friendly and cost-effective. researchgate.netscielo.brnih.gov
Q & A
Basic: What are the optimal synthetic routes for 5-(3-bromophenyl)-1,2,4-oxadiazol-3-amine?
The synthesis typically involves cyclocondensation of a bromophenyl-substituted precursor with a nitrile or amidoxime. A validated method includes reacting 3-bromobenzamide derivatives with hydroxylamine hydrochloride to form an amidoxime intermediate, followed by cyclization in the presence of a dehydrating agent (e.g., DCC or EDCI) . Key parameters:
| Parameter | Conditions |
|---|---|
| Precursor | 3-bromobenzohydrazide |
| Cyclization Agent | Chloroacetyl chloride, Et₃N |
| Solvent | DCM or THF |
| Yield | 57–65% (after purification) |
For reproducibility, ensure anhydrous conditions and monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:3) .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the oxadiazole ring and bromophenyl group. The bromine atom at the meta position creates an electron-deficient aromatic system, directing nucleophilic attack to the ortho/para positions. Fukui indices identify reactive sites, while Natural Bond Orbital (NBO) analysis quantifies charge distribution . Experimental validation via kinetic studies (e.g., SNAr reactions with amines) aligns with computational predictions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : ¹H NMR (δ ~7.5–8.2 ppm for aromatic protons; δ ~8.5 ppm for oxadiazole NH₂) and ¹³C NMR (δ ~165–170 ppm for C=N in oxadiazole) .
- IR : Stretching vibrations at ~3350 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=N), and ~680 cm⁻¹ (C-Br) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 240.06 (C₈H₆BrN₃O⁺) .
Advanced: How can X-ray crystallography resolve ambiguities in the oxadiazole ring conformation?
Single-crystal X-ray diffraction determines bond lengths (e.g., N-O ~1.36 Å, C=N ~1.28 Å) and dihedral angles between the oxadiazole and bromophenyl rings. Discrepancies in computational vs. experimental geometries (e.g., ring puckering) are resolved using SHELXL refinement . Example
| Metric | Calculated (DFT) | Experimental (XRD) |
|---|---|---|
| N-O Bond Length | 1.35 Å | 1.36 Å |
| Dihedral Angle | 12.5° | 14.2° |
Basic: What are the common impurities during synthesis, and how are they mitigated?
Major impurities include uncyclized amidoxime intermediates (~5–10%) and bromophenyl byproducts (e.g., 3-bromobenzoic acid). Purification strategies:
- Column Chromatography : Silica gel with EtOAc/hexane gradient.
- Recrystallization : Ethanol/water (3:1) to isolate the oxadiazole .
Advanced: How does the bromophenyl substituent influence structure-activity relationships (SAR) in pharmacological studies?
The meta-bromo group enhances lipophilicity (logP ~2.8) and stabilizes π-π stacking with aromatic residues in target proteins. In diuretic analogs (e.g., CGS 4270), the bromine’s electron-withdrawing effect increases oxadiazole ring planarity, improving binding to renal Na⁺ channels . SAR studies comparing 3-bromo, 4-bromo, and non-halogenated analogs show a 30% increase in potency for the 3-bromo derivative .
Basic: How to analyze contradictory solubility data in different solvents?
Reported solubility varies due to polymorphic forms. Standardize measurements via:
- Hansen Solubility Parameters : δD ~18 MPa¹/², δP ~8 MPa¹/², δH ~6 MPa¹/².
- Dynamic Light Scattering (DLS) : Detects aggregates in DMSO or DMF .
Advanced: What green chemistry approaches improve the sustainability of its synthesis?
Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Catalytic cyclization using ZnO nanoparticles reduces reaction time (2 h vs. 12 h) and increases yield (72%) . Atom economy improves from 48% to 65% using one-pot methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
